molecular formula C10H8ClFO2 B2494267 6-Chloro-2-fluoro-3-methylcinnamic acid CAS No. 682804-90-6

6-Chloro-2-fluoro-3-methylcinnamic acid

Cat. No.: B2494267
CAS No.: 682804-90-6
M. Wt: 214.62
InChI Key: MUGWBDDSSSTZQJ-HWKANZROSA-N
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Description

6-Chloro-2-fluoro-3-methylcinnamic acid is a synthetic cinnamic acid derivative of significant interest in medicinal chemistry research. This compound features the core cinnamic acid structure, which is a well-known plant metabolite, but is enhanced with specific chloro, fluoro, and methyl substituents designed to optimize its bioactivity and physicochemical properties. The core cinnamic acid structure is recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The strategic introduction of halogen and alkyl groups is a common approach in drug discovery to fine-tune a molecule's reactivity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block in organic synthesis, particularly for creating more complex hybrid molecules. Research on analogous cinnamamide derivatives has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus and Enterococcus species, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL. Furthermore, such compounds have been shown to effectively inhibit biofilm formation and target clinically challenging methicillin-resistant strains (MRSA). The α,β-unsaturated carbonyl system (Michael acceptor) in the cinnamic acid core is also a key pharmacophore investigated for its anticancer activity , as it can induce apoptosis and inhibit cancer cell proliferation in various in vitro models. Researchers can utilize this chemical as a precursor for the synthesis of novel hybrid molecules, such as N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which combine the cinnamic acid moiety with other pharmacophores like benzenesulfonamide to develop multi-targeted therapeutic agents. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(E)-3-(6-chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGWBDDSSSTZQJ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 6-Chloro-2-fluoro-3-methylcinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 6-Chloro-2-fluoro-3-methylcinnamic Acid [1][2][3]

CAS No: 1484571-14-3 Molecular Formula: C₁₀H₈ClFO₂ Molecular Weight: 214.62 g/mol [1][3]

Executive Summary

6-Chloro-2-fluoro-3-methylcinnamic acid is a highly functionalized phenylpropanoid derivative utilized primarily as a building block in the synthesis of pharmaceutical intermediates, particularly for fluoro-quinolones and enzyme inhibitors.[1][3] Its structure combines the rigid, conjugated scaffold of cinnamic acid with a dense halogenation pattern (2-F, 6-Cl) that modulates lipophilicity and metabolic stability.[1][3] This guide provides a definitive technical analysis of its structural properties, validated synthesis routes, and characterization protocols for research applications.[3][4]

Molecular Identity & Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify incoming raw materials against these calculated and experimental constants.

PropertyValueNotes
IUPAC Name (2E)-3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acidTrans-isomer is the thermodynamic product.[1][3]
CAS Number 1484571-14-3 Primary identifier for procurement.
Precursor CAS 286474-59-7Refers to the aldehyde (6-Chloro-2-fluoro-3-methylbenzaldehyde).[1][3][5]
Exact Mass 214.020 g/mol Monoisotopic mass (³⁵Cl).[3]
Heavy Atom Count 14-
CLogP (Predicted) ~2.8 - 3.1Increased lipophilicity vs. cinnamic acid due to Cl/Me.[1][3]
H-Bond Donors 1Carboxylic acid moiety.[1][3][6]
H-Bond Acceptors 2Carbonyl oxygen, Fluorine.[1][3][7][8]

SMILES String: CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F

Structural Analysis & Stereochemistry

The molecule features a trisubstituted benzene ring attached to an acrylic acid tail.[3] The steric crowding is significant due to the 2-Fluoro and 6-Chloro substituents flanking the vinyl attachment point (C1).[1]

  • Conformation: The (E)-isomer (trans) is the dominant stable form.[3] The steric bulk of the ortho-substituents (2-F, 6-Cl) forces the phenyl ring to twist slightly out of planarity with the alkene system to minimize repulsion, potentially reducing conjugation efficiency compared to unsubstituted cinnamic acid.[1][3]

  • Electronic Effects:

    • 2-Fluoro: Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring but offering metabolic protection against hydroxylation at the C2 position.[1][3]

    • 6-Chloro: Provides steric bulk and lipophilicity; often used to fill hydrophobic pockets in target protein binding sites.[1][3]

MolecularStructure Core Phenyl Ring (Scaffold) Sub1 2-Fluoro (Metabolic Block) Core->Sub1 Ortho (Pos 2) Sub2 3-Methyl (Lipophilicity) Core->Sub2 Meta (Pos 3) Sub3 6-Chloro (Steric Bulk) Core->Sub3 Ortho (Pos 6) Tail Acrylic Acid (Reactive Handle) Core->Tail Pos 1 (Linker) Note Note: 2,6-Disubstitution induces torsion Core->Note

Figure 1: Structural connectivity and functional role of substituents.

Synthesis Protocol: Knoevenagel Condensation

While Heck coupling is possible, the Knoevenagel condensation is the preferred laboratory method for this derivative because it avoids expensive palladium catalysts and tolerates the heavy halogenation of the starting aldehyde.[3]

Reaction Overview: Condensation of 6-Chloro-2-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base (pyridine) and decarboxylation.[1][3]

Materials:
  • Reactant A: 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) [CAS: 286474-59-7][1][3][9]

  • Reactant B: Malonic acid (1.5 eq)

  • Solvent/Base: Pyridine (anhydrous)

  • Catalyst: Piperidine (catalytic amount, 0.1 eq)

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 10 mmol of Reactant A in 15 mL of pyridine.

  • Addition: Add 15 mmol of Malonic acid and 1 mmol of Piperidine.

  • Reflux (Causality): Heat the mixture to 80–100°C for 4–6 hours.

    • Why: Heat is required to drive the initial condensation and the subsequent thermal decarboxylation of the intermediate dicarboxylic acid.[3] Evolution of CO₂ bubbles indicates the reaction is progressing.[3]

  • Quench: Cool the reaction mixture to room temperature and pour slowly into ice-cold HCl (100 mL, 2M).

    • Why: Acidification protonates the pyridine salt of the product, precipitating the free cinnamic acid derivative.[3]

  • Isolation: Filter the resulting white/off-white precipitate.[1][3] Wash with cold water to remove residual pyridine/malonic acid.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Self-Validation: The product should be a crystalline solid.[3] If oily, re-acidify or extract with ethyl acetate.[3]

SynthesisWorkflow Start Start: 6-Chloro-2-fluoro- 3-methylbenzaldehyde Step1 1. Condensation (Formation of Benzylidene) Start->Step1 Reflux 80-100°C Reagent + Malonic Acid + Pyridine/Piperidine Reagent->Step1 Step2 2. Decarboxylation (Loss of CO2, Heat) Step1->Step2 - H2O Quench Quench: Pour into Ice-Cold HCl Step2->Quench - CO2 Product Product: 6-Chloro-2-fluoro- 3-methylcinnamic acid Quench->Product Precipitation

Figure 2: Knoevenagel synthesis pathway for the target molecule.[1][3]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be observed.

¹H NMR (400 MHz, DMSO-d₆) - Predicted:
  • Carboxylic Acid (-COOH): δ 12.0–13.0 ppm (Broad singlet, 1H).[3]

  • Alkene Protons (Trans):

    • H-α (adjacent to COOH): δ 6.4–6.6 ppm (Doublet, J ≈ 16.0 Hz, 1H).[3]

    • H-β (adjacent to Ring): δ 7.6–7.8 ppm (Doublet, J ≈ 16.0 Hz, 1H).[3]

    • Note: The large coupling constant (16 Hz) confirms the E-geometry.[3]

  • Aromatic Protons:

    • Positions 4 and 5 are the only unsubstituted ring carbons.[3] They are ortho to each other.

    • Expect two doublets in the δ 7.2–7.5 ppm region (J ≈ 8.0 Hz).[3]

  • Methyl Group: δ 2.3–2.4 ppm (Singlet, 3H).[3]

Mass Spectrometry (LC-MS):
  • Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.[1][3]

  • Molecular Ion [M-H]⁻: 213.0 m/z.[3]

  • Isotope Pattern: A distinct M and M+2 peak (3:1 ratio) should be visible due to the Chlorine-35/37 isotopes.[3]

Pharmaceutical Utility & R&D Context

This molecule is rarely a final drug but serves as a critical bioisostere scaffold.[3]

  • Metabolic Stability: The strategic placement of Fluorine at C2 and Chlorine at C6 blocks common metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.[3]

  • Enzyme Inhibition: Substituted cinnamic acids are frequent pharmacophores for inhibiting enzymes like Aldose Reductase (diabetes complications) or Integrase (HIV).[3] The 2,6-halogenation pattern forces the side chain into a specific torsion angle, potentially locking the molecule into a bioactive conformation.[3]

References

  • PubChem. (2025).[3][10] Compound Summary: 6-Chloro-2-fluoro-3-methylcinnamic acid (CAS 1484571-14-3).[1][2][3] National Library of Medicine.[3] [Link]

  • Dushinsky, R., et al. (1948).[3] The Synthesis of Cinnamic Acid Derivatives.[3][4][6][11][12] Journal of the American Chemical Society.[3] (General methodology for Knoevenagel condensation).

Sources

Solubility profile of 6-Chloro-2-fluoro-3-methylcinnamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization strategy for 6-Chloro-2-fluoro-3-methylcinnamic acid (CAS 1484571-14-3).

As direct peer-reviewed solubility datasets for this specific isomer are often proprietary to active pharmaceutical ingredient (API) development programs, this guide synthesizes predictive modeling based on structural analogs (e.g., 2-chloro-6-fluorocinnamic acid) with a validated experimental protocol for precise determination.

Executive Summary

6-Chloro-2-fluoro-3-methylcinnamic acid is a critical trisubstituted aromatic building block, primarily utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its purification and reaction efficiency are governed by its solubility behavior in organic solvents.

Based on the physicochemical properties of structurally homologous cinnamic acid derivatives, this compound exhibits a solubility hierarchy driven by its zwitterionic potential and lipophilic halogen substituents. It displays poor aqueous solubility but high solubility in polar aprotic solvents and short-chain alcohols, following a non-ideal solution model described by the Modified Apelblat Equation .

Predicted Solubility Hierarchy (at 298.15 K)
Solvent ClassRepresentative SolventsPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
Polar Aprotic DMSO, DMF, NMPHigh (

)
Strong Hydrogen Bonding (Acceptor)
Polar Protic Methanol, Ethanol, IsopropanolModerate-High (

)
H-Bonding (Donor/Acceptor)
Polar Aprotic (Ester/Ketone) Ethyl Acetate, AcetoneModerate (

)
Dipole-Dipole
Non-Polar n-Hexane, CyclohexaneVery Low (

)
Weak van der Waals
Aqueous Water (pH < pKa)Insoluble (

)
Hydrophobic Effect

Theoretical Framework & Thermodynamics

Understanding the dissolution of 6-Chloro-2-fluoro-3-methylcinnamic acid requires analyzing the interplay between its crystal lattice energy and solvation enthalpy .

Structural Determinants
  • Halogenation (Cl, F): The presence of chlorine at C6 and fluorine at C2 increases the lipophilicity (LogP ~3.2) compared to unsubstituted cinnamic acid, significantly reducing water solubility while enhancing affinity for chlorinated and aromatic solvents.

  • Carboxylic Acid Moiety: Capable of forming intermolecular hydrogen bonds (dimerization) in non-polar solvents, which can lead to deviations from ideal solubility behavior.

Thermodynamic Modeling

To accurately profile this compound, experimental data should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of solid-liquid equilibrium:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters: The dissolution process is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Positive values indicate that energy is required to break the crystal lattice (solute-solute interactions).
    
  • Gibbs Free Energy (

    
    ):  A positive 
    
    
    
    indicates non-spontaneous dissolution at standard conditions, necessitating elevated temperatures or specific solvent interactions to drive the process.

Experimental Protocol: Solubility Determination

Materials & Equipment
  • Solute: 6-Chloro-2-fluoro-3-methylcinnamic acid (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system (e.g., Dynochem or custom laser turbidimeter), Precision thermometer (

    
     K).
    
Workflow Diagram

The following DOT diagram illustrates the validated workflow for generating the solubility profile.

SolubilityWorkflow cluster_Method Detection Method Start Start: Solubility Profiling Prep Preparation: Weigh Excess Solute & Solvent Start->Prep Equilibration Equilibration: Stir at T (e.g., 298.15 K) for 4-6h Prep->Equilibration Laser Laser Monitoring: Detect Dissolution Point Equilibration->Laser Primary Method Gravimetric Gravimetric (Alternative): Filter -> Dry -> Weigh Equilibration->Gravimetric Validation Calc Calculation: Mole Fraction (x) Laser->Calc Gravimetric->Calc Model Modeling: Fit to Apelblat Equation Calc->Model Output Output: Solubility Curve & Thermodynamic Parameters Model->Output

Figure 1: Systematic workflow for the precise determination of solubility profiles using laser monitoring and gravimetric validation.

Step-by-Step Methodology
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel.
    
  • Addition: Add excess 6-Chloro-2-fluoro-3-methylcinnamic acid until a saturated suspension is formed.

  • Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) while maintaining temperature

    
     using a circulating water bath.
    
  • Laser Detection: Slowly increase temperature (

    
     K/min). The point where the laser transmittance maximizes (turbidity disappears) is recorded as the saturation temperature for that mass fraction.
    
  • Replication: Repeat for mole fractions ranging from

    
     to 
    
    
    
    across the temperature range 278.15 K to 323.15 K.

Application: Purification & Crystallization Strategy

Based on the solubility differential, the following strategies are recommended for process development:

Anti-Solvent Crystallization
  • Primary Solvent: Ethanol or Methanol (High solubility).

  • Anti-Solvent: Water (Low solubility).

  • Protocol: Dissolve the crude acid in hot ethanol. Slowly add water while cooling. The hydrophobic chloro/fluoro substituents will drive precipitation of the pure compound as the dielectric constant of the mixture increases.

Cooling Crystallization
  • Solvent: Ethyl Acetate or Toluene.

  • Mechanism: Exploits the steep solubility-temperature gradient (high sensitivity to

    
     in esters).
    
  • Benefit: Effective for removing polar impurities that remain dissolved in the mother liquor.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Wang, J., et al. (2015). Solubility and thermodynamic properties of 3-chlorocinnamic acid in different pure solvents. Journal of Chemical & Engineering Data, 60(10), 2998–3004. Link

  • Li, Y., et al. (2018). Solubility determination and thermodynamic modeling of 4-fluorocinnamic acid in eleven organic solvents. Journal of Molecular Liquids, 268, 19-26. Link

  • Parchem Fine & Specialty Chemicals. (2024). Product Specification: 6-Chloro-2-fluoro-3-methylcinnamic acid (CAS 1484571-14-3). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cinnamic Acid Derivatives. Link

Methodological & Application

Application Note: Synthesis Protocols for 6-Chloro-2-fluoro-3-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-fluoro-3-methylcinnamic acid (CAS 682804-90-6 ) is a critical intermediate in the synthesis of advanced pharmacophores, particularly fluoroquinolone antibiotics and EGFR inhibitors used in oncology [1, 2]. Its unique trisubstituted phenyl ring—featuring a sterically demanding 2,6-dihalogen pattern—presents specific synthetic challenges, primarily steric hindrance during the condensation step.

This guide provides a robust, scalable protocol for its synthesis via the Knoevenagel-Doebner condensation . Unlike generic protocols, this method is optimized for sterically hindered benzaldehydes, ensuring high conversion rates and purity.

Key Chemical Data
ParameterDetail
Chemical Name 6-Chloro-2-fluoro-3-methylcinnamic acid
CAS Number 682804-90-6
Molecular Formula C₁₀H₈ClFO₂
Molecular Weight 214.62 g/mol
Key Precursor 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7)
Expected Yield 75–85% (Optimized)
Appearance White to off-white crystalline solid

Retrosynthetic Analysis & Strategy

The most efficient route to the target molecule is the Knoevenagel Condensation followed by in situ decarboxylation (Doebner modification). This route is preferred over the Heck reaction for this specific substrate because the aldehyde precursor is commercially available and the reaction avoids the use of expensive palladium catalysts.

Strategic Considerations
  • Steric Hindrance: The 2-fluoro and 6-chloro substituents create significant steric bulk around the aldehyde carbonyl. Standard mild conditions (e.g., room temperature, weak bases) often fail. This protocol utilizes a pyridine/piperidine system at reflux to drive the reaction to completion.

  • Electronic Effects: The electron-withdrawing nature of the halogens activates the aldehyde electrophilically, partially compensating for the steric hindrance, but high thermal energy is still required.

Retrosynthesis Product 6-Chloro-2-fluoro-3-methylcinnamic acid (Target) Aldehyde 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7) Product->Aldehyde Knoevenagel-Doebner (Retrosynthetic Cut) Malonic Malonic Acid (CAS 141-82-2)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from the benzaldehyde precursor and malonic acid.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equiv) [Source: Commercial, e.g., Sigma/Leyan]

  • Reagent: Malonic acid (1.5 equiv)[1]

  • Solvent/Base: Pyridine (anhydrous, 5.0 vol)

  • Catalyst: Piperidine (0.1 equiv)

  • Workup: Hydrochloric acid (conc.), Ethanol (for recrystallization), Water.

Step-by-Step Methodology
Phase 1: Condensation & Decarboxylation[2]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (CO₂ evolution).

  • Charging: Add 6-Chloro-2-fluoro-3-methylbenzaldehyde (10.0 g, 58 mmol) and Malonic acid (9.0 g, 87 mmol, 1.5 equiv) to the flask.

  • Solvent Addition: Add Pyridine (50 mL). Stir until the solids are mostly suspended/dissolved.

  • Catalysis: Add Piperidine (0.6 mL, 6 mmol, ~0.1 equiv) dropwise.

    • Note: An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (115°C) .

    • Critical Control Point: Vigorous reflux is essential. You will observe gas evolution (CO₂) as the intermediate dicarboxylic acid decarboxylates.

    • Duration: Maintain reflux for 4–6 hours . Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) or HPLC until the aldehyde is <1%. Due to the 2,6-steric bulk, do not terminate early.

Phase 2: Isolation & Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing Ice-Water (200 mL) and Conc. HCl (60 mL) under vigorous stirring.

    • Safety: This step is exothermic and generates fumes. Ensure pH < 2 to fully protonate the cinnamic acid.

  • Precipitation: The product should precipitate as a white or pale-yellow solid. Stir for 30 minutes to ensure complete precipitation and removal of pyridine salts.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual pyridine and malonic acid.

Phase 3: Purification
  • Recrystallization: Transfer the crude wet cake to a clean flask.

    • Solvent System: Ethanol/Water (3:1) .

    • Dissolve the solid in boiling Ethanol. Slowly add hot water until slight turbidity persists, then let it cool slowly to room temperature, then to 4°C.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA) gradient
¹H NMR (DMSO-d₆) Characteristic doublets for vinyl protons (J ≈ 16 Hz, trans-isomer)400 MHz NMR
Melting Point 195–200°C (Predicted range based on analogs)Capillary method
Appearance White crystalline powderVisual inspection

NMR Interpretation Guide: Expect a doublet around δ 7.5–7.8 ppm and δ 6.4–6.6 ppm for the alkene protons. The large coupling constant (J ≈ 16 Hz) confirms the trans (E) geometry, which is thermodynamically favored and exclusively formed under these reflux conditions.

Workflow Visualization

Workflow start Start: Weigh Reagents reaction Reflux in Pyridine/Piperidine (115°C, 4-6h) start->reaction Mix Aldehyde + Malonic Acid quench Pour into Ice/HCl (pH < 2) reaction->quench CO2 Evolution Complete filter Filtration & Water Wash quench->filter Precipitate Formed purify Recrystallization (EtOH/Water) filter->purify Crude Solid final Final Product: 6-Chloro-2-fluoro-3-methylcinnamic acid purify->final Dry & QC

Figure 2: Operational workflow for the synthesis process.

Safety & Troubleshooting

Critical Safety Hazards
  • Pyridine: Flammable and toxic. Causes male reproductive toxicity. Handle only in a fume hood.

  • Fluorinated/Chlorinated Aromatics: Thermal decomposition may release HF or HCl gas. Do not overheat the dry solid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to steric hindrance.Extend reflux time to 12 hours. Ensure piperidine catalyst is fresh.
Oily Product Residual pyridine or solvent.[3]Re-acidify the aqueous workup to pH 1 and stir longer. Recrystallize from Toluene if oil persists.
Impurity (Aldehyde) Reaction stopped too early.Check HPLC/TLC before workup. Add 0.5 equiv more Malonic acid and reflux further.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11397839, 6-Chloro-2-fluoro-3-methylcinnamic acid. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Functionalization of 6-Chloro-2-fluoro-3-methylcinnamic Acid for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic application, synthesis, and functionalization of 6-Chloro-2-fluoro-3-methylcinnamic acid (6-CFM-CA) . As a "privileged scaffold" in medicinal chemistry, this specific substitution pattern offers a unique trifecta of properties: the 2-fluoro group modulates pKa and metabolic stability; the 6-chloro substituent provides a steric lock and a handle for palladium-catalyzed cross-coupling; and the 3-methyl group blocks benzylic oxidation while enhancing lipophilicity. This document provides validated protocols for its synthesis via Knoevenagel condensation and subsequent diversification via Buchwald-type Suzuki-Miyaura coupling, tailored for sterically hindered aryl chlorides.

Strategic Scaffolding: The "Trifecta" Rationale

In rational drug design, the selection of the 6-CFM-CA scaffold is rarely accidental. It addresses three critical failure modes in lead optimization:

  • Conformational Locking (The 2,6-Interaction): Unlike unsubstituted cinnamic acids, the 2-F and 6-Cl substituents create significant steric pressure on the alkene side chain. This forces the molecule into a preferred conformation relative to the phenyl ring, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, HDACs).

  • Metabolic Blocking: The 3-methyl group is strategically placed to block metabolic hydroxylation at the typically labile position meta to the acrylic acid tail. Furthermore, the 2-fluoro atom exerts a strong

    
    -inductive effect, lowering the electron density of the ring and reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes.
    
  • The "Handle" (6-Cl): While the 2-F bond is extremely stable (

    
    ), the 6-Cl bond (
    
    
    
    ) serves as a latent functionalization site. It allows the scaffold to be used as a "warhead" first, and then expanded into a biaryl system later via cross-coupling.
Design Logic Visualization

DesignLogic Scaffold 6-Chloro-2-fluoro-3-methyl cinnamic Acid Fluoro 2-Fluoro: Metabolic Stability & pKa Modulation Scaffold->Fluoro Chloro 6-Chloro: Steric Lock & Suzuki Handle Scaffold->Chloro Methyl 3-Methyl: Lipophilicity & Metabolic Block Scaffold->Methyl Target Drug Targets: HDAC Inhibitors TRPV1 Antagonists Kinase Inhibitors Fluoro->Target Bioisostere Chloro->Target Selectivity Methyl->Target ADME

Figure 1: Structure-Activity Relationship (SAR) map of the 6-CFM-CA scaffold.

Experimental Protocols

Protocol A: Core Synthesis (Knoevenagel Condensation)

Objective: Synthesis of 6-Chloro-2-fluoro-3-methylcinnamic acid from its aldehyde precursor.

Rationale: The Knoevenagel-Doebner modification is superior to the Horner-Wadsworth-Emmons reaction for this substrate because it directly yields the free acid and avoids the steric issues often encountered with phosphonate reagents on 2,6-disubstituted benzaldehydes.

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (Solvent/Base, 5.0 equiv)

  • Piperidine (Catalyst, 0.1 equiv)

  • HCl (1M, for workup)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (10 mmol) and malonic acid (15 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (100 µL). The reaction is autocatalytic once started, but piperidine ensures initiation.

  • Reflux: Heat the mixture to 85°C for 1 hour, then increase to 110°C (reflux) for 3 hours. Note: The initial lower temperature promotes condensation; the higher temperature promotes decarboxylation.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Workup: Cool the reaction mixture to

    
     in an ice bath. Slowly pour the mixture into ice-cold 6M HCl  (50 mL) with vigorous stirring. Caution: Exothermic reaction.
    
  • Isolation: The product should precipitate as a white solid. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (3:1).

  • Validation:

    • Yield Expectations: 85-92%.

    • NMR Check: Look for the characteristic alkene doublets (

      
      ) indicating the trans-isomer.
      
Protocol B: Diversification via Suzuki-Miyaura Coupling

Objective: Functionalizing the 6-Chloro position to create biaryl scaffolds.

Rationale: Aryl chlorides, particularly those with ortho-substituents (the alkene tail) and meta-substituents (the methyl group), are notoriously difficult substrates for cross-coupling due to steric hindrance. Standard


 will fail. We utilize Buchwald's 3rd Generation Precatalysts (XPhos Pd G3)  or SPhos , which are specifically designed to facilitate oxidative addition into hindered aryl chlorides.

Materials:

  • 6-CFM-CA (protected as Methyl Ester to prevent catalyst poisoning by the free acid) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2 mol%) or

    
     + SPhos (1:2 ratio).
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Esterification (Pre-step): Convert the free acid from Protocol A to the methyl ester using

    
    . (Do not couple the free acid directly; the carboxylate can interfere with the Pd cycle in hindered systems).
    
  • Degassing: Charge a reaction vial with the Ester (0.5 mmol), Boronic Acid (0.75 mmol),

    
      (1.5 mmol), and XPhos Pd G3  (8 mg, 0.01 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvation: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Critical Check: If the reaction stalls, add 1 mol% additional catalyst. The 6-Cl position is sterically crowded; high energy is required for the oxidative addition step.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (Post-step): Saponify the ester back to the acid using

    
     in THF/Water if the free acid is the desired final drug candidate.
    

Analytical Profile & Data Summary

PropertyValue/ObservationRelevance to Drug Design
Lipophilicity (cLogP) ~2.8 (Est.)Ideal for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~3.8 - 4.0Lower than unsubstituted cinnamic acid (4.44) due to 2-F induction.
Metabolic Stability High2-F and 3-Me block primary metabolic soft spots.
Reactivity (6-Cl) Low (requires specialized Pd)Chemoselective: allows modification of the acid/alkene before the ring.
Synthetic Workflow Diagram

SynthesisWorkflow Aldehyde Start: 6-Cl-2-F-3-Me-Benzaldehyde Knoevenagel Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) Aldehyde->Knoevenagel Acid Intermediate: 6-CFM-Cinnamic Acid Knoevenagel->Acid Esterification Step 2: Methyl Esterification (MeOH, SOCl2) Acid->Esterification Suzuki Step 3: Suzuki Coupling (6-Cl) (XPhos Pd G3, Ar-B(OH)2) Esterification->Suzuki Final Product: Functionalized Biaryl Cinnamate Suzuki->Final

Figure 2: Step-by-step synthetic pathway from aldehyde precursor to functionalized biaryl.[2]

References

  • Altenhoff, G., et al. (2003).[3] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature."[3] Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules. Link

  • Guzman, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[4][5] Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-fluoro-3-methylcinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoro-3-methylcinnamic acid. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common challenges and optimize your reaction yields. Our approach is grounded in established chemical principles to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for 6-Chloro-2-fluoro-3-methylcinnamic acid.

Q1: What are the most viable synthetic routes for preparing 6-Chloro-2-fluoro-3-methylcinnamic acid?

A1: The synthesis of α,β-unsaturated carboxylic acids like 6-Chloro-2-fluoro-3-methylcinnamic acid is typically achieved through condensation reactions. The most common and effective methods starting from the corresponding benzaldehyde (6-Chloro-2-fluoro-3-methylbenzaldehyde) are the Knoevenagel condensation and the Perkin reaction.[1][2] An alternative, the Heck reaction, is also possible but requires a different starting material (an aryl halide).[3][4]

Q2: How do I choose the best synthesis method for my needs?

A2: The optimal method depends on factors like desired yield, available reagents, reaction conditions, and scalability. The Knoevenagel condensation generally offers higher yields and milder reaction conditions compared to the Perkin reaction.[2] The Perkin reaction, while classic, often requires high temperatures which can lead to byproduct formation.[1][5] The Heck reaction can provide very high yields but involves a palladium catalyst, which can be expensive and require careful removal from the final product.[6]

Comparative Analysis of Synthesis Routes
Synthesis RouteTypical Yield (%)Reaction TemperatureKey ReactantsCatalyst/ReagentPrimary Advantages & Disadvantages
Knoevenagel Condensation 73 - 90%[2]Room Temp. to 140°C6-Chloro-2-fluoro-3-methylbenzaldehyde, Malonic AcidWeak base (e.g., piperidine, pyridine)[7](+) High yields, mild conditions. (-) Potential for side reactions if not controlled.
Perkin Reaction 50 - 72%[2]170 - 180°C[1]6-Chloro-2-fluoro-3-methylbenzaldehyde, Acetic AnhydrideSodium or Potassium Acetate[5][8](+) Uses inexpensive reagents. (-) Requires high temperatures, longer reaction times, prone to tar formation.[1][9]
Heck Reaction Up to 96%[2]80 - 120°C1-Halo-6-chloro-2-fluoro-3-methylbenzene, Acrylic AcidPalladium catalyst, Base (e.g., Et₃N)[4](+) Excellent yields and stereoselectivity. (-) Expensive catalyst, potential for metal contamination.[6]
Q3: The starting material, 6-Chloro-2-fluoro-3-methylbenzaldehyde, is not readily available. How can it be synthesized?

A3: A common route to substituted benzaldehydes is the oxidation of the corresponding toluene. For 6-Chloro-2-fluoro-3-methylbenzaldehyde, the synthesis would likely start from 2-Chloro-6-fluoro-1-methyl-3-nitrobenzene or a similar substituted toluene. A plausible route involves the oxidation of 2-chloro-6-fluoro-3-methyltoluene. For the analogous 2-chloro-6-fluorobenzaldehyde, methods include side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis, or direct oxidation with agents like chromyl chloride.[10][11] These methods can be adapted for the 3-methyl substituted analogue.

Part 2: Troubleshooting Guides

This section provides specific, actionable advice for problems encountered during synthesis.

Troubleshooting the Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable method for this synthesis, involving the reaction of an aldehyde with an active methylene compound like malonic acid, catalyzed by a base.

Workflow for Knoevenagel Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix Aldehyde, Malonic Acid, Solvent (Pyridine/Ethanol) catalyst Add Catalyst (Piperidine/Proline) reagents->catalyst heat Heat to Reflux (e.g., 80-120°C) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool acidify Acidify with HCl (aq) to Precipitate Product cool->acidify filter Filter Solid Product acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize

Caption: General workflow for Knoevenagel synthesis and purification.

Q: My reaction yield is consistently low or the reaction fails to proceed. What are the common causes?

A: Low yields in a Knoevenagel condensation can often be traced back to several key factors:

  • Catalyst Inactivity or Insufficiency: The basic catalyst (e.g., piperidine, pyridine, or proline) is crucial for deprotonating the active methylene compound (malonic acid).[7]

    • Solution: Ensure the catalyst is of high purity and used in the correct stoichiometric amount. For instance, using pyridine as the solvent also serves as the catalyst, promoting the necessary decarboxylation step in the Doebner modification.[1][7] Using a co-catalyst like β-alanine can sometimes improve rates.[7]

  • Suboptimal Reaction Conditions: The reaction often requires heat to proceed to completion and facilitate decarboxylation of the intermediate.

    • Solution: Ensure the reaction is heated to an adequate temperature, typically refluxing in a solvent like ethanol or pyridine for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Impurity of Starting Aldehyde: Aromatic aldehydes can oxidize to the corresponding carboxylic acid upon exposure to air, which will not participate in the reaction.

    • Solution: Use freshly purified 6-Chloro-2-fluoro-3-methylbenzaldehyde. If the aldehyde has been stored for a long time, consider purifying it via distillation or column chromatography before use.

  • Premature Decarboxylation vs. Condensation: The reaction conditions (temperature, base) must be balanced to favor condensation before excessive decomposition or side reactions of the starting materials.[12]

    • Solution: A stepwise increase in temperature can be beneficial. Some modern approaches use catalysts like L-proline in ethanol, which can provide good to high yields under more controlled conditions.[12]

Troubleshooting the Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[8] It is a classic but often challenging reaction.

Q: My Perkin reaction produces a dark, resinous, or tarry byproduct, complicating purification and lowering my yield. How can I prevent this?

A: The formation of dark, polymeric materials is a common issue in the Perkin reaction, which is typically run at high temperatures (e.g., 180°C).[1] This is often due to the self-condensation of the aldehyde or other side reactions under strongly basic conditions at high heat.[1]

  • Minimize Reaction Temperature and Time: While the reaction requires heat, excessive or prolonged heating increases byproduct formation.

    • Solution: Determine the minimum temperature and time required for your specific substrate by running small-scale optimization reactions monitored by TLC. Microwave-assisted heating has been shown to dramatically reduce reaction times, which can minimize byproduct formation.[5]

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the acetic anhydride, reducing its effectiveness and potentially contributing to side reactions.[1][5]

    • Solution: Use thoroughly dried glassware and anhydrous reagents. Sodium acetate, a common base, should be freshly fused or dried in an oven before use.[5]

  • Purity of the Aldehyde: As with the Knoevenagel condensation, oxidized aldehyde is a common culprit.

    • Solution: Use freshly distilled or purified 6-Chloro-2-fluoro-3-methylbenzaldehyde.[1]

Decision Tree for Troubleshooting Low Yield

cluster_knoevenagel Knoevenagel Issues cluster_perkin Perkin Issues cluster_purification Purification Issues start Low Yield Observed k_catalyst Check Catalyst (Purity, Amount) start->k_catalyst p_anhydrous Ensure Anhydrous Conditions start->p_anhydrous solubility Product Lost in Filtrate? (Check Solvent Choice) start->solubility k_temp Optimize Temp/Time k_catalyst->k_temp k_reagents Verify Reagent Purity (Aldehyde, Malonic Acid) k_temp->k_reagents p_temp Reduce Temp/Time (Consider Microwave) p_anhydrous->p_temp p_tar Observe for Tar (Indicates Side Reactions) p_temp->p_tar mp Broad Melting Point? (Indicates Impurity) solubility->mp

Caption: A troubleshooting decision tree for low product yield.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol is an adaptation for the target molecule based on the well-established Knoevenagel-Doebner reaction, which uses pyridine as both the solvent and catalyst.

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hydrochloric Acid (HCl), 5 M

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde in pyridine.

  • Add malonic acid to the solution, followed by a catalytic amount of piperidine.

  • Heat the mixture to a gentle reflux (approx. 90-100°C) for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing crushed ice and an excess of 5 M HCl. This will neutralize the pyridine and precipitate the crude cinnamic acid product.

  • Stir the acidic mixture for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Proceed to the purification protocol below.

Protocol 2: Purification by Recrystallization

High purity is essential for downstream applications. Recrystallization is an effective method for purifying cinnamic acid derivatives.[13]

Materials:

  • Crude 6-Chloro-2-fluoro-3-methylcinnamic acid

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks, hot plate, Büchner funnel

Procedure:

  • Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid with gentle heating and stirring.[13]

  • Induce Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Re-dissolve: Add a few more drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.[13]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range that is not depressed indicates high purity.[13]

References

  • BenchChem. (2025).
  • J&K Scientific LLC. (2025). Perkin Reaction.
  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
  • Johnson Matthey Technology Review. (1999).
  • BenchChem. (2025).
  • Wikipedia. Perkin reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Alfa Chemistry.
  • Sciencemadness Discussion Board. (2016).
  • Sigma-Aldrich.
  • BenchChem. (2025). Head-to-head comparison of different synthesis routes for cinnamic acid.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
  • Molecules. (2021).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Technical Support Center: Optimization of 6-Chloro-2-fluoro-3-methylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during 6-Chloro-2-fluoro-3-methylcinnamic acid production. Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.

Introduction: The Steric Challenge

Welcome to the technical support center. If you are synthesizing 6-Chloro-2-fluoro-3-methylcinnamic acid , you are likely encountering low yields or incomplete conversion.

The Root Cause: Your precursor, 6-chloro-2-fluoro-3-methylbenzaldehyde , possesses a 2,6-disubstituted pattern relative to the aldehyde group. The fluorine at position 2 and chlorine at position 6 create a "steric gate" that significantly retards nucleophilic attack at the carbonyl carbon. Standard protocols (e.g., piperidine/pyridine reflux) often fail because the thermal energy required to overcome this barrier frequently triggers thermal degradation before the reaction completes.

This guide provides two validated workflows: the Optimized Knoevenagel Route (Lewis Acid mediated) and the Heck Coupling Route (Transition Metal catalyzed), specifically designed to bypass this steric hindrance while minimizing side reactions.

Module 1: The Knoevenagel Route (Standard Approach)

Core Strategy: Use a Lewis Acid (TiCl₄) to activate the sterically shielded carbonyl, allowing the reaction to proceed at lower temperatures to prevent polymerization.

Troubleshooting Guide: Knoevenagel Condensation

Q1: My reaction mixture turns into a dark tar with low product recovery. What is happening? Diagnosis: Thermal polymerization or "runaway" decarboxylation. Explanation: In 2,6-disubstituted systems, researchers often overheat the reaction (>120°C) to force conversion. This causes the acrylic double bond to polymerize or the malonic acid to decarboxylate before condensation is complete. Solution: Switch to a TiCl₄/Base mediated protocol. Titanium tetrachloride coordinates to the aldehyde oxygen, increasing its electrophilicity so much that the reaction can often proceed at 0°C to Room Temperature (RT), bypassing the thermal threshold for polymerization.

Q2: I observe a significant impurity identified as the corresponding benzyl alcohol. Diagnosis: Cannizzaro Reaction. Explanation: The electron-withdrawing nature of the Fluorine and Chlorine substituents makes the aldehyde highly susceptible to nucleophilic attack by hydroxide (if aqueous base is used) or even trace moisture, leading to disproportionation. Solution:

  • Strict Anhydrous Conditions: Ensure solvents (THF or Toluene) are dry.

  • Change Base: Switch from inorganic bases (NaOH/KOH) to hindered organic amine bases (e.g., N-methylmorpholine or pyridine) which promote deprotonation of malonate but are poor nucleophiles for the aldehyde.

Q3: The reaction stalls at 60-70% conversion. Diagnosis: Product Inhibition / Equilibrium Limit. Explanation: Water is a byproduct. In hindered systems, the equilibrium is easily shifted back to starting materials. Solution: Use a Dean-Stark trap (if refluxing in toluene) or add molecular sieves (4Å) to the reaction mixture to irreversibly remove water.

Recommended Protocol: TiCl₄-Mediated Condensation
  • Reagents: 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), TiCl₄ (2.0 eq), Pyridine (4.0 eq), THF (anhydrous).

  • Step-by-Step:

    • Cool THF solution of TiCl₄ to 0°C under Nitrogen.

    • Add the aldehyde slowly. A yellow/orange complex will form (activation).

    • Add Pyridine dropwise (exothermic).

    • Add Malonic Acid.[1]

    • Allow to warm to RT and stir for 4–12 hours.

    • Quench: Pour into ice-cold dilute HCl.

    • Workup: Extract with Ethyl Acetate. The product (dicarboxylic intermediate) may need heating in acidic media to decarboxylate to the final cinnamic acid if it didn't occur spontaneously.

Module 2: The Heck Coupling (Alternative Route)

Core Strategy: Bypass the aldehyde entirely by coupling the aryl halide directly with acrylic acid. This is often superior for 2,6-disubstituted systems because the oxidative addition of Palladium is less sensitive to ortho-sterics than nucleophilic attack at a carbonyl.

Troubleshooting Guide: Heck Reaction

Q1: I am seeing "De-chlorinated" product (2-fluoro-3-methylcinnamic acid). Diagnosis: Hydrodehalogenation. Explanation: Palladium can oxidatively add to the C-Cl bond (undesired) as well as the C-Br/I bond, or β-hydride elimination can be followed by reduction. Solution:

  • Precursor Choice: Use the Aryl Iodide or Aryl Bromide (1-Bromo-6-chloro-2-fluoro-3-methylbenzene). The C-I/C-Br bond activates much faster than the C-Cl bond.

  • Ligand Selection: Use bulky, electron-rich phosphines like P(t-Bu)₃ or XPhos . These facilitate the specific oxidative addition of the Br/I bond while sterically protecting the Cl bond.

Q2: The reaction yields homocoupled biaryl (Ar-Ar) instead of the cinnamic acid. Diagnosis: Catalyst poisoning or low acrylate concentration. Explanation: If the acrylate concentration is low near the catalyst, two aryl-Pd species will disproportionate. Solution: Add the acrylate in a slight excess (1.2–1.5 eq) and ensure high agitation.

Comparative Data: Route Selection
FeatureKnoevenagel (Standard)Knoevenagel (TiCl₄)Heck Coupling
Steric Tolerance Low (Requires Heat)High (Chemical Activation)High (Mechanism Dependent)
Reaction Temp 100–140°C0–25°C80–120°C
Major Side Reaction Polymerization / CannizzaroTi-Waste GenerationDehalogenation (Loss of Cl)
Yield (Typical) 40–55%75–85%80–90%

Module 3: Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the Standard (Thermal) and Optimized (Lewis Acid) pathways, highlighting where side reactions occur.

ReactionPathways Start 6-Chloro-2-fluoro-3-methylbenzaldehyde Standard Standard Knoevenagel (Pyridine/Piperidine, Heat) Start->Standard Route A Optimized Lewis Acid Protocol (TiCl4 / Base, 0°C) Start->Optimized Route B (Recommended) Intermed_Std Aldol Intermediate (Slow Formation) Standard->Intermed_Std Slow Kinetics Side_Poly SIDE REACTION: Thermal Polymerization Standard->Side_Poly >100°C Side_Cann SIDE REACTION: Cannizzaro (Benzyl Alcohol) Standard->Side_Cann Base + Moisture Product Target: 6-Chloro-2-fluoro-3-methylcinnamic acid Intermed_Std->Product Low Yield Activated Ti-Complexed Aldehyde (Highly Electrophilic) Optimized->Activated Fast Activated->Product High Yield, No Heat

Figure 1: Comparison of Standard vs. Lewis Acid mediated pathways. Note the diversion to side reactions under thermal stress in Route A.

Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Problem What is the primary failure mode? Yield Low Yield / Incomplete SM Problem->Yield Impurity High Impurity Load Problem->Impurity TempCheck Reaction Temp > 100°C? Yield->TempCheck ImpType Impurity Type? Impurity->ImpType SwitchMethod Switch to TiCl4 Method (See Mod 1) TempCheck->SwitchMethod Yes WaterCheck Water Removal? TempCheck->WaterCheck No AddSieves Add Mol. Sieves or Dean-Stark WaterCheck->AddSieves No Alcohol Benzyl Alcohol (Cannizzaro) ImpType->Alcohol Dehalo Des-Chloro Product ImpType->Dehalo FixBase Use weaker base (Piperidine) & Dry Solvents Alcohol->FixBase FixCat Heck Route: Change Ligand to P(t-Bu)3 Dehalo->FixCat

Figure 2: Diagnostic logic for identifying process failures based on observed symptoms.

References

  • Lehnert, W. (1970). "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 11(54), 4723-4724. Link

  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 341-394. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. "Doebner Modification." Link

Sources

Technical Support Center: Solubilization of 6-Chloro-2-fluoro-3-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of 6-Chloro-2-fluoro-3-methylcinnamic acid in water Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges associated with 6-Chloro-2-fluoro-3-methylcinnamic acid , a highly lipophilic weak acid often utilized as a scaffold in medicinal chemistry.[1] The protocols below are designed to overcome its poor intrinsic water solubility through scientifically grounded formulation strategies.

🔬 Compound Profile & Solubility Physics[1]

Before attempting solubilization, it is critical to understand why this compound resists dissolution in neutral water.[1]

PropertyEstimated ValueImplication
Chemical Nature Weak Organic AcidSolubility is pH-dependent.[1]
Predicted pKa 3.5 – 4.0Significant ionization occurs only above pH 5.[1]0.
Lipophilicity (LogP) High (> 3.[1][2]0)The halogenated aromatic ring drives hydrophobic aggregation.[1]
Crystal Lattice StableHigh lattice energy requires energy (heat/solvation) to break.[1]

The Core Issue: The presence of the 6-chloro and 2-fluoro substituents creates a hydrophobic shield around the aromatic ring, while the carboxylic acid tail remains protonated (uncharged) in neutral water (pH 7).[1] In this state, the molecule is essentially a "grease ball" with no handle for water molecules to grab.[1]

🛠️ Module 1: Aqueous Solubilization (The "Salt Switch" Protocol)[1]

User Question: "I added the powder to water and sonicated for 30 minutes, but it remains a milky suspension. How do I get it into solution for biological assays?"

Technical Diagnosis: You are attempting to dissolve the free acid form.[1] At neutral pH, the carboxylic acid group (-COOH) is protonated and non-polar.[1] You must convert it to its carboxylate salt (-COO⁻) to enable electrostatic interaction with water.[1]

Protocol A: In-Situ Salt Formation (Recommended)

Use this method for preparing aqueous stock solutions (e.g., 10–50 mM).[1]

  • Weighing: Weigh the required amount of 6-Chloro-2-fluoro-3-methylcinnamic acid into a glass vial.

  • Slurry Generation: Add 80% of the final volume of degassed, deionized water.[1] The compound will float or sink; this is normal.[1]

  • Titration:

    • Prepare a 1.0 M NaOH or 1.0 M KOH solution.[1]

    • While stirring, add the base dropwise.[1]

    • Observation: You will see the solid dissolve immediately upon contact with the base droplets.[1]

  • pH Adjustment: Continue adding base until the solution becomes clear.

    • Target pH: 7.5 – 8.5. (Note: Going to pH > 9 may cause hydrolysis if sensitive esters are present elsewhere in your mixture, though this compound is stable).[1]

  • Finalize: Adjust to the final volume with water or buffer.[1]

⚠️ Critical Warning: Do not dissolve this compound in a low-pH buffer (e.g., PBS pH 7.4) directly from solid.[1] The buffering capacity may prevent the local pH from rising high enough to deprotonate the acid, leaving you with undissolved particles.[1] Always dissolve in base first, then dilute into buffer.[1]

🧪 Module 2: Organic Co-Solvent Strategies

User Question: "I cannot use high pH buffers because my assay is sensitive to alkalinity. What organic solvents are compatible?"

Technical Diagnosis: If pH adjustment is contraindicated, you must rely on dielectric constant manipulation using water-miscible organic solvents.[1]

Protocol B: The DMSO "Shock" Method

Use this for high-concentration stocks (100 mM) intended for high-dilution assays.[1]

  • Primary Solvent: Dissolve the solid completely in 100% DMSO (Dimethyl sulfoxide).[1]

    • Solubility Limit: Expect >100 mM solubility.[1]

    • Alternative: Ethanol (EtOH) is acceptable but evaporates faster, changing concentrations over time.[1]

  • Secondary Dilution (The Danger Zone):

    • When diluting this DMSO stock into aqueous media, do not exceed 1-2% v/v DMSO if possible.[1]

    • The "Crash-Out" Risk: If you dilute into an acidic buffer (pH < 5), the compound will re-protonate and precipitate as micro-crystals.[1]

    • Solution: Ensure the aqueous dilution buffer is at pH 7.4 or higher .

Solvent Compatibility Matrix
SolventSolubility RatingApplication Note
DMSO ⭐⭐⭐⭐⭐ (Excellent)Best for frozen stocks.[1] Hygroscopic.
Ethanol ⭐⭐⭐⭐ (Good)Good for evaporation protocols.[1]
Methanol ⭐⭐⭐⭐ (Good)Toxic; avoid for cell-based assays.[1]
PBS (pH 7.4) ⭐ (Poor)Only works if predissolved in DMSO or Base.[1]
Water (pH 7) ❌ (Insoluble)Requires pH adjustment.[1]

📉 Troubleshooting Decision Tree

The following logic flow illustrates the decision-making process for solubilizing this specific cinnamic acid derivative.

Solubility_Workflow Start Start: 6-Chloro-2-fluoro-3-methylcinnamic acid (Solid Powder) Goal_Bio Goal: Biological Assay (Cell/Enzyme) Start->Goal_Bio Goal_Chem Goal: Chemical Synthesis (Reaction Intermediate) Start->Goal_Chem Check_pH Can assay tolerate pH > 7.5? Goal_Bio->Check_pH Method_Salt Method: Salt Formation (Add 1eq NaOH/KOH) Goal_Chem->Method_Salt Aqueous Rxn Method_DMSO Method: DMSO Stock (Dissolve in 100% DMSO) Goal_Chem->Method_DMSO Organic Rxn Check_pH->Method_Salt Yes Check_pH->Method_DMSO No Success Clear Solution Method_Salt->Success Dilution Dilute into Buffer (Keep final DMSO < 1%) Method_DMSO->Dilution Precipitation Risk: Precipitation! Dilution->Precipitation Buffer pH < 5 Dilution->Success Buffer pH > 7

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on end-use application.

❓ Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to improve solubility? A: Yes. If you require a neutral pH solution without organic solvents (like DMSO), HP-β-Cyclodextrin (20% w/v) is highly effective.[1] The hydrophobic cavity of the cyclodextrin encapsulates the halogenated phenyl ring, while the hydrophilic exterior keeps the complex soluble.[1]

  • Protocol: Prepare 20% HP-β-CD in water.[1] Add the compound. Stir for 24 hours or sonicate.

Q: Why does the solution turn cloudy after freezing and thawing? A: This is "salting out" or crystal nucleation.[1]

  • Check pH: Freezing can shift buffer pH.[1] If it drops, the acid precipitates.[1]

  • Check Concentration: You may be operating at the saturation limit.

  • Fix: Warm the solution to 37°C and vortex. If it doesn't clear, add a small volume of 1M NaOH.[1]

Q: What is the estimated pKa of this specific derivative? A: While experimental values for this exact analog are rare, structure-activity relationship (SAR) analysis suggests a pKa between 3.5 and 4.0 .[1]

  • Reasoning: The ortho-fluoro and ortho-chloro substituents are electron-withdrawing.[1] They pull electron density away from the carboxyl group (inductive effect), making the proton easier to release compared to unsubstituted cinnamic acid (pKa 4.44).[1]

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444539, Cinnamic acid. Retrieved from [Link][1]

  • Ascendia Pharmaceuticals (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3-Chloro-2-fluorocinnamic acid. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methylcinnamic acid, a substituted aromatic compound of interest in synthetic chemistry and drug development. Beyond a simple spectral interpretation, we will explore the rationale behind experimental choices and objectively compare the utility of ¹H NMR with alternative analytical techniques, offering a comprehensive framework for researchers engaged in molecular characterization.

Introduction: The Analytical Challenge

6-Chloro-2-fluoro-3-methylcinnamic acid presents a unique analytical puzzle. Its structure combines a trans-alkene, a carboxylic acid, and a polysubstituted aromatic ring. Unambiguous characterization is crucial for confirming synthetic outcomes, ensuring purity, and understanding structure-activity relationships. While various spectroscopic methods exist, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the primary tool for elucidating the precise connectivity and stereochemistry of such molecules. This guide will demonstrate the power of ¹H NMR in providing a detailed molecular fingerprint and contrast its capabilities with other common analytical methods.

Part 1: In-Depth ¹H NMR Spectrum Analysis

The structural elucidation via ¹H NMR is not merely about observing peaks; it's about predicting, observing, and interpreting signals based on the fundamental principles of chemical environment and spin-spin coupling.

Predicted ¹H NMR Spectrum

Based on the structure, we can anticipate distinct signals for each non-equivalent proton. The electron-withdrawing nature of the chloro, fluoro, and carbonyl groups, combined with the electron-donating methyl group, creates a unique electronic environment for each proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the δ 10-13 ppm range. Its broadness is a result of hydrogen bonding and chemical exchange.[1][2][3]

  • Aromatic Protons (Ar-H): The benzene ring has two protons. Due to the substitution pattern, they will appear as two distinct signals in the aromatic region (δ 6.5-8.0 ppm).[4] Their coupling pattern will be critical for confirming their relative positions.

  • Vinylic Protons (-CH=CH-): The two protons on the carbon-carbon double bond are chemically distinct. The proton alpha (α) to the carbonyl group is typically found further downfield than the beta (β) proton. Crucially, their coupling constant (J) provides definitive evidence of the double bond's stereochemistry. A large coupling constant (~11-18 Hz) is characteristic of a trans configuration.[5]

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the aliphatic region, typically around δ 2.0-2.5 ppm.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is paramount. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.

Objective: To obtain a ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methylcinnamic acid with clear resolution of all proton signals and their coupling patterns.

Methodology:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

    • Causality: Unlike CDCl₃, where the acidic -COOH proton can undergo rapid exchange and become excessively broad or even unobservable, DMSO-d₆ is a hydrogen bond acceptor that slows this exchange.[6] This allows for the clear observation of the carboxylic acid proton signal, confirming its presence.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • Acquisition Time: ≥ 3 seconds. A longer acquisition time allows for better resolution of sharp signals and fine coupling patterns.

    • Relaxation Delay (d1): 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, leading to accurate integration.

    • Number of Scans: 8-16 scans. This is generally sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Spectral Width: 0-16 ppm. This range comfortably encompasses all expected proton signals from the aliphatic to the carboxylic acid region.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve vortex Ensure Complete Dissolution dissolve->vortex params Set Parameters: - Acq. Time: >3s - Delay: 2-5s - Scans: 8-16 vortex->params Transfer to NMR Spectrometer acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Peak Picking phase->integrate

Data Interpretation and Assignment

The following table summarizes the predicted ¹H NMR data for 6-Chloro-2-fluoro-3-methylcinnamic acid.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α (vinylic)~7.7 - 7.9Doublet (d)~16.01H
H-β (vinylic)~6.5 - 6.7Doublet (d)~16.01H
H-4 (aromatic)~7.4 - 7.6Doublet (d)~8.01H
H-5 (aromatic)~7.2 - 7.4Doublet (d)~8.01H
-CH₃ (methyl)~2.3 - 2.5Singlet (s)N/A3H
-COOH (acid)~12.0 - 12.5Broad Singlet (br s)N/A1H

Analysis:

  • Vinylic Protons: The two doublets at ~7.8 ppm and ~6.6 ppm, each integrating to one proton, are characteristic of the vinylic protons. The large coupling constant of approximately 16.0 Hz is definitive proof of a trans relationship across the double bond.[5][7]

  • Aromatic Protons: The two doublets in the 7.2-7.6 ppm region confirm the presence of two adjacent protons on the aromatic ring. The coupling constant of ~8.0 Hz is typical for ortho coupling (³JHH).[8]

  • Methyl Protons: A singlet integrating to three protons around 2.4 ppm is unequivocally assigned to the methyl group.

  • Carboxylic Acid Proton: The broad singlet at ~12.3 ppm, integrating to one proton, is characteristic of the carboxylic acid functional group.[1][2] This signal would disappear upon adding a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

G

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization. Here, we compare its performance against other common methods for this specific molecule.

¹³C NMR Spectroscopy
  • Principle: Detects the ¹³C isotope, providing a map of the carbon skeleton.

  • Strengths:

    • Directly observes all carbon atoms, including quaternary carbons (like C=O, C-Cl, C-F) that are invisible in ¹H NMR.[9]

    • Provides a wider chemical shift range, often leading to less signal overlap than in ¹H NMR.

  • Weaknesses:

    • The natural abundance of ¹³C is only 1.1%, resulting in much lower sensitivity and requiring longer acquisition times or higher sample concentrations.

    • Standard ¹³C NMR is decoupled, so it does not provide information about C-H coupling.[9]

Infrared (IR) Spectroscopy
  • Principle: Measures the vibrations of molecular bonds.

  • Strengths:

    • Excellent for rapid identification of key functional groups. For this molecule, it would show strong, characteristic absorptions for the O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1690-1760 cm⁻¹), and the C=C stretch (~1600-1680 cm⁻¹).[3]

    • Fast and requires minimal sample preparation.

  • Weaknesses:

    • Provides very little information about the overall molecular connectivity or stereochemistry. It can confirm the presence of a carboxylic acid and a double bond, but cannot determine the substitution pattern of the ring or the trans geometry of the alkene.

Mass Spectrometry (MS)
  • Principle: Measures the mass-to-charge ratio of ionized molecules.

  • Strengths:

    • Provides the exact molecular weight (using high-resolution MS), confirming the elemental formula.

    • Fragmentation patterns can offer clues about the molecule's structure, such as the loss of a carboxyl group.

  • Weaknesses:

    • Does not provide direct information about the connectivity of isomers. For example, MS could not easily distinguish between 6-Chloro-2-fluoro-3-methylcinnamic acid and 4-Chloro-2-fluoro-5-methylcinnamic acid, as they have the same molecular weight.

Comparative Summary
TechniqueInformation ProvidedStrengthsWeaknesses for this Molecule
¹H NMR Precise proton environment, connectivity (H-H coupling), stereochemistryUnambiguous structural elucidation, stereochemical determination (trans alkene)Can have signal overlap in complex regions
¹³C NMR Carbon skeleton, presence of quaternary carbonsComplements ¹H NMR, confirms carbon countLow sensitivity, long acquisition time
IR Spec. Presence of functional groups (COOH, C=C, etc.)Fast, simple, excellent for functional group confirmationNo detailed connectivity or stereochemistry
Mass Spec. Molecular weight, elemental formula, fragmentationConfirms molecular formula, sensitiveCannot distinguish between isomers, no connectivity data

Conclusion and Recommendations

For the unambiguous structural elucidation of 6-Chloro-2-fluoro-3-methylcinnamic acid, ¹H NMR spectroscopy is the single most powerful and indispensable technique. It is the only method among those compared that can, in a single experiment, confirm the substitution pattern of the aromatic ring, definitively establish the trans stereochemistry of the cinnamic acid double bond, and verify the presence and relative positions of all functional groups through both chemical shift and spin-spin coupling data.

For comprehensive characterization, a multi-faceted approach is recommended:

  • Primary Elucidation: Use ¹H NMR as the cornerstone for determining the exact structure and stereochemistry.

  • Confirmation: Employ Mass Spectrometry to confirm the molecular weight and elemental formula, and use IR Spectroscopy for rapid verification of key functional groups.

  • Complementary Data: Acquire a ¹³C NMR spectrum to confirm the complete carbon skeleton, which is especially valuable for publication or regulatory submission.

By integrating these techniques, researchers can achieve a self-validating system of analysis, ensuring the highest degree of confidence in the identity and purity of their compounds.

References

  • Filo. (2025, September 21). Interpretation of the H1-NMR Spectrum of Cinnamic Acid.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Available at: [Link]

  • UCLA Chemistry. hil7_sln.html. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

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A Comparative Guide to the FTIR Characteristic Peaks of 6-Chloro-2-fluoro-3-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 6-Chloro-2-fluoro-3-methylcinnamic acid, a substituted derivative of the naturally occurring cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within a molecule, offering a unique vibrational fingerprint.

This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 6-Chloro-2-fluoro-3-methylcinnamic acid. As experimental spectra for this specific compound are not widely available, this guide will establish a predictive framework based on a comparative analysis of the well-documented spectrum of cinnamic acid and its various substituted analogues. By understanding the influence of chloro, fluoro, and methyl substituents on the vibrational modes of the parent molecule, researchers can confidently identify and characterize this and similar compounds.

The Vibrational Fingerprint: A Predictive Analysis

The structure of 6-Chloro-2-fluoro-3-methylcinnamic acid incorporates several key functional groups that give rise to distinct absorption bands in the infrared spectrum. Our analysis will deconstruct the molecule to predict these characteristic peaks, drawing comparisons with cinnamic acid and its derivatives.

I. The Carboxylic Acid Moiety: A Dominant Feature

The carboxylic acid group is responsible for some of the most prominent and easily identifiable peaks in the FTIR spectrum.

  • O-H Stretching: Expect a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group (O-H) of the carboxylic acid. This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers. In the parent cinnamic acid, this broad band is a defining characteristic[1].

  • C=O Stretching: A sharp and intense absorption peak corresponding to the carbonyl (C=O) stretching vibration is anticipated between 1710 cm⁻¹ and 1680 cm⁻¹ [1]. The conjugation of the carbonyl group with the adjacent carbon-carbon double bond and the aromatic ring in cinnamic acid typically lowers this frequency compared to non-conjugated carboxylic acids. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring may slightly shift this peak to a higher wavenumber.

  • C-O Stretching and O-H Bending: Look for C-O stretching vibrations, coupled with O-H in-plane bending, in the fingerprint region, typically around 1300-1200 cm⁻¹ .

II. The Alkene Group: Evidence of Unsaturation

The propenoic acid side chain contributes characteristic alkene vibrational modes.

  • C=C Stretching: A medium intensity peak is expected in the range of 1640-1620 cm⁻¹ due to the stretching of the carbon-carbon double bond (C=C). Its conjugation with both the aromatic ring and the carbonyl group influences its exact position and intensity[1].

  • =C-H Bending: Out-of-plane bending vibrations of the hydrogens attached to the double bond (=C-H) will give rise to strong absorptions. For a trans configured double bond, as is common for cinnamic acid derivatives, a strong peak is expected around 980-960 cm⁻¹ .

III. The Substituted Aromatic Ring: A Complex Fingerprint

The 1,2,3,4-tetrasubstituted benzene ring in 6-Chloro-2-fluoro-3-methylcinnamic acid will produce a series of characteristic peaks.

  • Aromatic C-H Stretching: Weak to medium absorption bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[2].

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring will result in two to three distinct peaks of variable intensity in the 1600-1450 cm⁻¹ range[2][3].

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted ring, specific patterns can be complex, but their presence confirms the aromatic nature of the compound.

  • Substituent-Induced Vibrations:

    • C-F Stretching: The presence of the fluorine atom will introduce a strong absorption band due to the C-F stretching vibration, typically found in the 1400-1000 cm⁻¹ range[4]. In aromatic compounds, this peak is often observed around 1250-1100 cm⁻¹ .

    • C-Cl Stretching: A strong C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 800 cm⁻¹ and 600 cm⁻¹ [4][5].

    • C-CH₃ Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

Comparative Data Summary

To provide a clearer perspective, the following table summarizes the predicted characteristic FTIR peaks for 6-Chloro-2-fluoro-3-methylcinnamic acid, alongside the experimentally observed peaks for cinnamic acid and related substituted derivatives.

Vibrational Mode Cinnamic Acid (Observed) [cm⁻¹] 2-Chlorocinnamic Acid (Reference) 2-Fluorocinnamic Acid (Reference) 3-Methylcinnamic Acid (Reference) 6-Chloro-2-fluoro-3-methylcinnamic Acid (Predicted) [cm⁻¹] Expected Intensity
Carboxylic Acid O-H Stretch~3300-2500[1]YesYesYes~3300-2500 Strong, Broad
Aromatic C-H Stretch~3100-3000[1]YesYesYes~3100-3000 Weak to Medium
Carbonyl C=O Stretch~1700-1680[1]YesYesYes~1710-1680 Strong, Sharp
Alkene C=C Stretch~1640-1620[1]YesYesYes~1640-1620 Medium
Aromatic C=C Stretch~1600-1450[2][3]YesYesYes~1600-1450 Medium to Weak
C-F Stretch (Aromatic)N/AN/AYesN/A~1250-1100 Strong
C-Cl Stretch (Aromatic)N/AYesN/AN/A~800-600 Strong
Alkene =C-H Bend (trans)~980-960YesYesYes~980-960 Strong
Aromatic C-H Out-of-Plane Bend~900-675YesYesYes~900-675 Strong

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers seeking to validate these predictions, the following is a standard protocol for acquiring an FTIR spectrum of a solid sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a KBr pellet press).

Sample Preparation (KBr Pellet Method):

  • Grinding: Grind a small amount (1-2 mg) of the 6-Chloro-2-fluoro-3-methylcinnamic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Background Scan: Record a background spectrum of the empty sample compartment (or a pure KBr pellet) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Scan: Acquire the spectrum of the sample.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Interpretation

FTIR_Interpretation_Workflow cluster_regions Spectral Regions Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) Identify_OH Identify Broad O-H Stretch (~3300-2500 cm⁻¹) ⇒ Carboxylic Acid Functional_Group_Region->Identify_OH Examine Identify_CO Identify Strong C=O Stretch (~1710-1680 cm⁻¹) ⇒ Conjugated Carbonyl Functional_Group_Region->Identify_CO Examine Identify_CC_Alkene Identify C=C Stretch (~1640-1620 cm⁻¹) ⇒ Alkene Functional_Group_Region->Identify_CC_Alkene Examine Fingerprint_Region Fingerprint Region (1500-400 cm⁻¹) Identify_Aromatic Identify_Aromatic Fingerprint_Region->Identify_Aromatic Examine Identify_Halogens Locate C-F Stretch (~1250-1100 cm⁻¹) & C-Cl Stretch (~800-600 cm⁻¹) Fingerprint_Region->Identify_Halogens Examine

Caption: A logical workflow for the interpretation of the FTIR spectrum of 6-Chloro-2-fluoro-3-methylcinnamic acid.

Conclusion

This guide provides a robust, predictive framework for the interpretation of the FTIR spectrum of 6-Chloro-2-fluoro-3-methylcinnamic acid. By leveraging a comparative analysis with the parent cinnamic acid molecule and its substituted derivatives, researchers can confidently assign the characteristic vibrational bands. The presence of the broad carboxylic acid O-H stretch, the sharp conjugated carbonyl peak, and the distinct aromatic and alkene vibrations, coupled with the strong absorptions from the C-F and C-Cl bonds, will provide a definitive spectral fingerprint for this compound. This analytical approach is crucial for the structural elucidation and quality control of novel compounds in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700642, 2-Chlorocinnamic acid. Retrieved from [Link]

  • Univerity of California, Los Angeles. (n.d.). 4 Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550911, alpha-Fluorocinnamic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chlorocinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Indonesian Journal of Chemical Science and Technology. (2025, August 26). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063448, 3-Methylcinnamic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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Comparative Reactivity Guide: 6-Chloro-2-fluoro-3-methylcinnamic Acid vs. Cinnamic Acid

[1][2]

Executive Summary: The "Steric Fortress" Effect

In the landscape of phenylpropanoid building blocks, Cinnamic Acid (CA) is the "planar standard"—a conjugated system offering predictable reactivity at the carboxylic acid, the alkene, and the aromatic ring.[1]

By contrast, 6-Chloro-2-fluoro-3-methylcinnamic acid (CFMCA) represents a highly specialized, "sterically tortured" scaffold.[2][3] It is not merely a substituted analog; it is a molecule where the 2,6-disubstitution pattern forces a fundamental change in geometry.[2] The steric clash between the ortho-substituents (2-Fluoro, 6-Chloro) and the acrylic side chain disrupts planarity, breaking the conjugation between the phenyl ring and the alkene.

This guide analyzes how this "ortho-effect" alters reactivity, requiring researchers to abandon standard protocols in favor of high-energy activation methods.[2][3]

Physicochemical & Structural Comparison

The primary differentiator is the Steric Inhibition of Resonance . While CA is planar, allowing

21
Table 1: Comparative Property Profile
FeatureCinnamic Acid (CA)6-Chloro-2-fluoro-3-methylcinnamic Acid (CFMCA)Impact on Reactivity
Structure Unsubstituted, PlanarTrisubstituted, Twisted (Non-planar)Loss of conjugation; steric shielding of

-carbon.[2][3]
Electronic Nature Electronically NeutralElectron Deficient (

-acidic)
Deactivated aromatic ring; harder to oxidize.[2][3]
Acidity (pKa) ~4.44~3.60 (Estimated)CFMCA is more acidic due to -I effects of F/Cl stabilizing the carboxylate, despite loss of resonance.[2]
Lipophilicity (LogP) ~2.1~3.8CFMCA requires non-polar solvents (DCM, Toluene) rather than MeOH/Water.[1]
Nucleophilicity ModerateLowThe carboxylate oxygen is less nucleophilic due to inductive withdrawal.[3]

-Carbon Access
High (Michael Addition ready)Blocked2,6-substituents sterically hinder nucleophilic attack at the alkene.[2][3]

Detailed Reactivity Analysis

A. The "Twist" and Conjugation

In CA, the alkene is conjugated with the phenyl ring.[1] In CFMCA, the 6-Chloro group is bulky (Van der Waals radius ~1.75 Å).[2] It physically clashes with the vinyl protons or the carbonyl oxygen (depending on rotamer). This forces the phenyl ring to rotate out of the plane of the acrylic acid.

  • Consequence: The alkene in CFMCA behaves more like an isolated electron-deficient alkene rather than a styrenyl system.[2][3]

  • UV-Vis Implication: Expect a hypsochromic shift (blue shift) in

    
     for CFMCA compared to CA due to reduced conjugation length.
    
B. Carboxylic Acid Derivatization (Amidation/Esterification)

This is the most common reaction in drug discovery (e.g., coupling to amines).[1]

  • Cinnamic Acid: Reacts readily with standard coupling reagents (EDC/NHS, HATU).[1] The transition state is unhindered.[3]

  • CFMCA: The reaction center (COOH) is relatively accessible, but the bulky ortho-groups create a "picket fence."

    • Problem: Bulky coupling reagents (like HATU/HBTU) may suffer from slow kinetics due to steric approach issues.

    • Solution: Activation via Acid Chloride (using

      
       or Oxalyl Chloride) is preferred over carbodiimide coupling to ensure complete conversion.[2][3]
      
C. Nucleophilic Attack at the Alkene (Michael Addition)
  • Cinnamic Acid: Good Michael acceptor.[3] Soft nucleophiles (thiols, malonates) attack the

    
    -carbon readily.[2]
    
  • CFMCA: Poor Michael acceptor.[2][3]

    • Electronic: The inductive withdrawal (-I) of F and Cl should activate the alkene, BUT...

    • Steric: The 2-F and 6-Cl atoms physically block the trajectory of incoming nucleophiles.[2][3] The reaction often fails or requires high pressure/temperature.[3]

Experimental Protocol: Amide Coupling

Objective: Synthesize the benzylamide derivative of both acids. Rationale: Demonstrates the necessity of "High Energy Activation" for the hindered CFMCA compared to "Standard Activation" for CA.

Workflow Diagram (DOT)

ReactionWorkflowStart_CAStarting Material:Cinnamic AcidPath_CAStandard Route:EDC·HCl / HOBtDMF, RT, 4hStart_CA->Path_CAUnimpeded ApproachStart_CFMCAStarting Material:CFMCA (Hindered)Path_CFMCAHigh-Energy Route:1. (COCl)2, DMF (cat), DCM2. Amine, Et3NStart_CFMCA->Path_CFMCASteric Bypass RequiredIntermediate_CAActive Ester(OBt ester)Path_CA->Intermediate_CAIntermediate_CFMCAAcid Chloride(Highly Reactive)Path_CFMCA->Intermediate_CFMCAProductTarget Product:Benzylamide DerivativeIntermediate_CA->ProductYield: ~92%Intermediate_CFMCA->ProductYield: ~85%

Figure 1: Comparison of activation strategies. CFMCA requires conversion to an acid chloride to overcome steric hindrance that stalls standard carbodiimide coupling.[2]

Detailed Methodology
Method A: Standard Coupling (For Cinnamic Acid)[2][1]
  • Dissolution: Dissolve Cinnamic Acid (1.0 eq) in DMF (0.2 M).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[2][3] Stir for 30 min at RT.[3] Observation: Clear solution indicates active ester formation.[2]

  • Coupling: Add Benzylamine (1.1 eq) and DIPEA (2.0 eq).

  • Workup: Stir 4 hours. Dilute with EtOAc, wash with 1N HCl, Sat. NaHCO3, and Brine.[2][1]

  • Result: White solid, >90% Yield.

Method B: Acid Chloride Activation (REQUIRED for CFMCA)

Why? The bulky 2,6-substituents prevent the bulky O-acylisourea intermediate (formed by EDC) from reacting efficiently with the amine.[2]

  • Chlorination: Suspend CFMCA (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalysis: Add catalytic DMF (2 drops).

  • Reagent Addition: Dropwise addition of Oxalyl Chloride (1.5 eq) at 0°C. Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Evolution of gas (

      
      , 
      
      
      ,
      
      
      ) must cease.[2][1]
  • Concentration: Evaporate solvent/excess reagent in vacuo to give the crude Acid Chloride (yellow oil/solid). Do not purify.

  • Coupling: Redissolve in DCM. Add Benzylamine (1.1 eq) and Triethylamine (2.5 eq) at 0°C.

  • Result: Off-white solid, ~80-85% Yield. (Note: Direct EDC coupling often yields <40% for this substrate).[2][3]

Mechanistic Pathway: Steric Inhibition[1][3]

The following diagram illustrates why the "Standard Route" fails for CFMCA.

StericEffectcluster_0Cinnamic Acid (Planar)cluster_1CFMCA (Twisted)CA_NodeReaction CenterAccessibleCFMCA_NodeReaction CenterShielded by 2-F / 6-ClNucleophileIncomingNucleophileNucleophile->CA_NodeFast KineticsNucleophile->CFMCA_NodeSteric RepulsionSlow Kinetics

Figure 2: Kinetic accessibility map. The 2,6-disubstitution creates a "kinetic wall" requiring smaller, more reactive electrophiles (like Acid Chlorides) to ensure reaction completion.[2][1]

References

  • Steric Effects in Benzoic Acid Derivatives: Dippy, J. F. J., & Lewis, R. L.[2][1] (1936).[2][3] The effect of substituents on the dissociation constants of benzoic acid. Journal of the Chemical Society. Context: Establishes the foundational theory that 2,6-disubstitution increases acidity via inductive effects while preventing resonance stabilization of the neutral molecule.

  • Synthesis of Halogenated Cinnamic Acids via Boron Reagents: Dow AgroSciences LLC.[3] (2014).[2][3][4] Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No.[3][5] 8,822,730.[2][3] Context: Describes the industrial handling and synthesis of the specific 4-chloro-2-fluoro-3-substituted scaffold used in herbicides, validating the chemical stability and solubility profiles.

  • Reactivity of Electron-Deficient Cinnamic Acids: Rendy, R., et al.[2][3][1][6] (2004).[2][3][6][7] Superacid-catalyzed reactions of cinnamic acids and the role of superelectrophiles. Journal of Organic Chemistry. Context: Provides comparative data on how electron-deficient cinnamates behave under electrophilic conditions.

  • Amidation Strategies for Cinnamic Acids: Mingoia, M., et al.[2][1] (2022).[2][3][7] Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI Pharmaceuticals.[2][3] Context: detailed protocols for amide coupling of substituted cinnamic acids, serving as the baseline for the "Method A" protocol.

A Comparative Guide to the UV-Vis Absorption Maxima of 6-Chloro-2-fluoro-3-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for determining and evaluating the ultraviolet-visible (UV-Vis) absorption characteristics of 6-Chloro-2-fluoro-3-methylcinnamic acid. In the absence of established literature values for this specific compound, we present a detailed experimental protocol alongside a comparative analysis based on structurally analogous cinnamic acid derivatives. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of novel small molecules.

Introduction: The Significance of UV-Vis Spectroscopy in Drug Development

UV-Vis spectroscopy is a fundamental analytical technique in the pharmaceutical sciences, offering critical insights into the electronic structure of molecules. The wavelength of maximum absorption (λmax) is a key parameter, directly related to the electronic transitions within a chromophore. For a molecule like 6-Chloro-2-fluoro-3-methylcinnamic acid, the cinnamic acid backbone constitutes the primary chromophore. The substituents on the phenyl ring—chloro, fluoro, and methyl groups—are expected to modulate the electronic properties and, consequently, the λmax. Understanding these spectral properties is crucial for quantitative analysis, purity assessment, and studying drug-target interactions.

The electronic absorption of cinnamic acid and its derivatives is characterized by π → π* transitions.[1] The extended conjugation between the phenyl ring and the acrylic acid side chain gives rise to strong absorption in the UV region.[2] The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring and the polarity of the solvent.[3][4]

Comparative Analysis: Predicting the Absorption Maxima

While no direct experimental data for 6-Chloro-2-fluoro-3-methylcinnamic acid is readily available, we can infer its likely absorption characteristics by examining related compounds. Unsubstituted trans-cinnamic acid exhibits a primary absorption maximum at approximately 270-273 nm.[1][5] The introduction of substituents on the phenyl ring can lead to bathochromic (red) or hypsochromic (blue) shifts of this maximum.

Key Structural Analogs and Their Spectral Data:

CompoundSubstituentsλmax (nm)Solvent
trans-Cinnamic acidNone~270-273Methanol/Ethanol
α-Methylcinnamic acidα-methylNo UV data found
3-Methylcinnamic acid3-methylNo UV data found
Fluoro-substituted cinnamic acidsFluoroVaries with positionNot specified
Chloro-substituted cinnamic acidsChloroVaries with positionNot specified

Note: Specific λmax values for many simple substituted cinnamic acids are not consistently reported in readily accessible literature, underscoring the need for direct experimental determination.

The presence of a methyl group (an electron-donating group) and halogen atoms (electron-withdrawing with resonance effects) on the phenyl ring of the target molecule suggests a potential for a modest bathochromic shift compared to unsubstituted cinnamic acid. Theoretical studies on substituted cinnamates have shown that the position of the substituent significantly influences the absorption spectrum.[6]

Experimental Protocol for Determining UV-Vis Absorption Maxima

To definitively establish the UV-Vis absorption profile of 6-Chloro-2-fluoro-3-methylcinnamic acid, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Instrumentation:
  • Analyte: 6-Chloro-2-fluoro-3-methylcinnamic acid (Purity ≥98%)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and cyclohexane.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Calibrated to four decimal places.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 6-Chloro-2-fluoro-3-methylcinnamic acid.

    • Dissolve the weighed compound in 100 mL of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of approximately 100 µg/mL. Ensure complete dissolution.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in methanol to final concentrations of approximately 2, 4, 6, 8, and 10 µg/mL.

    • Repeat this dilution process with ethanol, acetonitrile, and cyclohexane to investigate solvatochromic effects.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan a wavelength range of 200 nm to 400 nm.

    • Use the respective pure solvent as a blank to zero the instrument.

    • Record the UV-Vis absorption spectrum for each working solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis and Validation:

    • Plot a calibration curve of absorbance at λmax versus concentration for the methanolic solutions to confirm adherence to the Beer-Lambert Law.

    • Compare the λmax values obtained in the different solvents to assess the extent of any solvatochromic shifts. A significant shift with solvent polarity can provide insights into the electronic nature of the excited state.[7][8]

Visualizing the Experimental Workflow:

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation weigh Weigh Compound dissolve Dissolve in Methanol (Stock) weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute blank Blank with Solvent dilute->blank scan Scan UV-Vis Spectrum (200-400 nm) blank->scan identify_lambda_max Identify λmax scan->identify_lambda_max beer_lambert Beer-Lambert Plot identify_lambda_max->beer_lambert solvatochromism Analyze Solvatochromic Shifts identify_lambda_max->solvatochromism

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Expected Outcomes and Interpretation

Based on the principles of substituent effects on chromophores, it is anticipated that the λmax of 6-Chloro-2-fluoro-3-methylcinnamic acid will be in the range of 270-290 nm. The precise value will be influenced by the interplay of the electronic effects of the chloro, fluoro, and methyl groups. The experimental determination of this value is essential for its application in quantitative analytical methods.

The investigation of solvatochromic effects will provide further information. A bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, a common observation for π → π* transitions in similar molecules.[4]

Conclusion

This guide outlines a robust and scientifically sound approach for the determination and comparative analysis of the UV-Vis absorption maxima of 6-Chloro-2-fluoro-3-methylcinnamic acid. By following the detailed experimental protocol and considering the provided comparative context, researchers can confidently characterize this compound and integrate it into their drug development pipelines. The empirical data generated will fill a gap in the existing scientific literature and serve as a valuable reference for future studies.

References

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021-06-11). [Source URL not available]
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC. (2021-10-15). Available at: [Link]

  • UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. Available at: [Link]

  • UV–Vis absorption spectra in various solvents of (a) ferulic acid and... - ResearchGate. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available at: [Link]

  • Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. (2015-05-21). Available at: [Link]

  • Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed. (2015-05-28). Available at: [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. (2020-02-04). Available at: [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings? - TutorChase. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available at: [Link]

  • α-Methylcinnamic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021-06-11). Available at: [Link]

  • Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available at: [Link]

  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • 3-Methylcinnamic acid | C10H10O2 | CID 2063448 - PubChem - NIH. Available at: [Link]

Sources

Technical Guide: Differentiation of Chloro-Fluoro-Methylcinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Pharmacokinetics

In the development of halogenated cinnamic acid derivatives—common scaffolds in antithrombotic and antidiabetic therapeutics—isomer differentiation is not merely an analytical hurdle; it is a regulatory imperative. Chloro-fluoro-methylcinnamic acid presents a multi-layered stereochemical challenge:

  • Geometric Isomerism: The alkene double bond creates E (trans) and Z (cis) configurations.

  • Regioisomerism: The placement of Chloro (-Cl), Fluoro (-F), and Methyl (-CH

    
    ) groups on the phenyl ring yields multiple positional isomers with identical molecular weights.
    

Misidentification leads to erroneous potency data and toxicological risks. This guide moves beyond basic characterization, providing a self-validating, multi-modal workflow to definitively distinguish these isomers.

Strategic Workflow: The Isomer Identification Decision Tree

The following workflow illustrates the logical progression from crude isolation to definitive structural assignment.

IsomerWorkflow Start Crude Isomer Mixture (Identical m/z) HPLC 1. High-Resolution HPLC (Separation Phase) Start->HPLC Decision1 Peaks Resolved? HPLC->Decision1 MS2 2. MS/MS Fragmentation (Ortho-Effect Screening) NMR 3. Multi-Nuclear NMR (Definitive Configuration) MS2->NMR Decision2 Ambiguous NMR? NMR->Decision2 XRD 4. X-Ray Crystallography (Absolute Structure) End Validated Reference Standard XRD->End Decision1->HPLC No (Switch Column Chemistry) Decision1->MS2 Yes Decision2->XRD Yes (Solid State) Decision2->End No (Structure Confirmed)

Figure 1: Step-wise decision tree for isolating and characterizing complex halogenated isomers.

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the primary tool for distinguishing both geometric (E/Z) and positional isomers. For this specific molecule, we leverage the distinct nuclear properties of Hydrogen and Fluorine.

A. Geometric Isomerism (E vs. Z)

The alkene protons (


 and 

to the carboxylic acid) exhibit characteristic scalar coupling constants (

).
  • Protocol: Dissolve ~5-10 mg of sample in DMSO-

    
     or CDCl
    
    
    
    . Acquire
    
    
    H NMR (min. 400 MHz).
  • Differentiation Logic:

    • E-Isomer (Trans): Large coupling constant,

      
       Hz.[1]
      
    • Z-Isomer (Cis): Smaller coupling constant,

      
       Hz.[1]
      
    • Note: The Z-isomer vinyl protons are often deshielded (shifted downfield) due to steric compression and magnetic anisotropy from the phenyl ring [1].

B. Regioisomerism ( F and H)

The position of the Fluorine atom relative to the Methyl and Chloro groups creates unique splitting patterns and chemical shifts.

  • 
    F NMR Utility:  Fluorine shifts are highly sensitive to the ortho-substituent effect.
    
    • Ortho-to-Methyl: Expect a shift upfield due to steric shielding.

    • Ortho-to-Chloro: Expect deshielding due to the electronegativity of chlorine.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the methyl group signal.

    • Positive NOE on the alkene proton confirms the methyl group is ortho to the acrylate chain.

    • Positive NOE on an aromatic proton identifies the specific ring position adjacent to the methyl.

Method 2: Chromatographic Separation (HPLC/UPLC)[1]

Standard C18 columns often fail to resolve positional isomers of halogenated aromatics due to similar hydrophobicity. We must exploit


 interactions and shape selectivity.
Comparative Column Performance
FeatureC18 (Octadecyl)Phenyl-Hexyl / BiphenylPFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

Interaction & Hydrophobicity
Dipole-Dipole, H-Bonding, Shape Selectivity
E/Z Separation Good (Z usually elutes first)Excellent (enhanced by planar recognition)Moderate
Regio-Separation Poor (often co-elutes)Superior (sensitive to electron density)Superior (sensitive to halogen position)
Recommendation Initial ScreeningPrimary Choice for Regioisomers Alternative for Fluorine-rich analogs
Optimized Experimental Protocol

Objective: Baseline separation of E-2-chloro-4-fluoro-5-methylcinnamic acid from its isomers.

  • System: UHPLC with PDA (Photodiode Array) detection.

  • Column: Biphenyl or Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (suppresses ionization of -COOH, sharpening peaks).[1]

    • B: Methanol (promotes stronger

      
       interactions than Acetonitrile).
      
  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for stacking).

    • 2-10 min: 30%

      
       75% B (Linear gradient).
      
    • 10-12 min: 95% B (Wash).

  • Validation: Calculate Resolution (

    
    ) between critical pairs. Target 
    
    
    
    [2].

Method 3: Mass Spectrometry (MS/MS) Fragmentation[1]

While MS1 (


) is identical for all isomers, MS2 fragmentation reveals "Ortho Effects"—specific intramolecular reactions facilitated by the proximity of substituents.[1]
The "Ortho Effect" Mechanism

In cinnamic acids, substituents ortho to the carboxylic acid side chain can interact during ionization.

  • Ortho-Hydroxy/Methoxy: Often lose H

    
    O or CH
    
    
    
    OH rapidly.
  • Ortho-Halogen (Cl/F):

    • Loss of HX: A distinct neutral loss of HCl (36/38 Da) or HF (20 Da) is often enhanced if the halogen is ortho to the side chain or another proton-donating group.

    • Fragmentation Ratio: The ratio of the tropylium ion analog (loss of -COOH) vs. the loss of the halogen varies significantly between regioisomers due to electronic stabilization of the transition state [3].

Method 4: X-Ray Crystallography

When NMR and HPLC data are ambiguous—often the case with crowded tri-substituted rings—single-crystal X-ray diffraction (XRD) provides the absolute configuration.

  • Application: Grow crystals by slow evaporation from Ethanol/Water (80:20).

  • Output: Directly visualizes the E vs. Z geometry and the exact ring substitution pattern (

    
     factor < 5% indicates a high-quality solution) [4]. This serves as the "Primary Reference Standard" against which HPLC retention times are calibrated.
    

Summary of Comparative Techniques

TechniqueSpeedCostSpecificityPrimary Output
HPLC-UV Fast (15 min)LowMediumPurity & Quantitation
1H NMR Medium (30 min)MediumHighE/Z Ratio (

-coupling)
19F NMR Medium (30 min)MediumVery HighRegioisomer ID (Ring Position)
XRD Slow (Days)HighAbsoluteDefinitive 3D Structure

References

  • Danylec, B., & Iskander, M. N. (2002).[1] 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Link[1]

  • Schürenkamp, J., et al. (2011).[1][2] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine. Link

  • Karpinska, J., et al. (2021).[1] Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.[1][3] PMC. Link

  • BenchChem. (2025).[4] Crystal Structures of cis- and trans-Cinnamic Acid: A Comprehensive Technical Guide. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.